Lithium;(2R,5S)-1-benzyl-5-carbamoylpyrrolidine-2-carboxylate
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Overview
Description
Lithium;(2R,5S)-1-benzyl-5-carbamoylpyrrolidine-2-carboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a benzyl group, and a carbamoyl group
Preparation Methods
The synthesis of Lithium;(2R,5S)-1-benzyl-5-carbamoylpyrrolidine-2-carboxylate typically involves multiple steps. One common method includes the reaction of a suitable pyrrolidine derivative with a benzyl halide under basic conditions to form the benzylated pyrrolidine. This intermediate is then reacted with a carbamoyl chloride to introduce the carbamoyl group.
Chemical Reactions Analysis
Lithium;(2R,5S)-1-benzyl-5-carbamoylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides
Scientific Research Applications
Lithium;(2R,5S)-1-benzyl-5-carbamoylpyrrolidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and as an antiviral agent
Mechanism of Action
The mechanism of action of Lithium;(2R,5S)-1-benzyl-5-carbamoylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Lithium;(2R,5S)-1-benzyl-5-carbamoylpyrrolidine-2-carboxylate can be compared with other similar compounds, such as:
(2R,5S)-2,5-dimethylpiperazine-1,4-diium dinitrate: This compound also contains a pyrrolidine ring and exhibits similar biological activities.
Spirocycles: These compounds share a similar structural motif and are used in various chemical and biological applications
This compound stands out due to its unique combination of functional groups and its potential for diverse applications in scientific research.
Properties
IUPAC Name |
lithium;(2R,5S)-1-benzyl-5-carbamoylpyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3.Li/c14-12(16)10-6-7-11(13(17)18)15(10)8-9-4-2-1-3-5-9;/h1-5,10-11H,6-8H2,(H2,14,16)(H,17,18);/q;+1/p-1/t10-,11+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURYYYMSSBLJDC-VZXYPILPSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CC(N(C1C(=O)N)CC2=CC=CC=C2)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].C1C[C@@H](N([C@@H]1C(=O)N)CC2=CC=CC=C2)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15LiN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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